3-(3-Aminoazetidine-1-carbonyl)benzonitrile

Description

Chemical Identity and Nomenclature

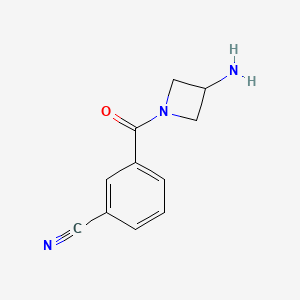

This compound possesses a well-defined chemical identity that reflects its complex heterocyclic structure. The compound is registered under Chemical Abstracts Service number 1482702-91-9, providing a unique identifier for research and commercial applications. The molecular formula C₁₁H₁₁N₃O indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 201.22 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the position of functional groups within the molecular framework. The compound's structure features an azetidine ring substituted at the 3-position with an amino group, while the nitrogen atom of the azetidine ring bears a carbonyl substituent connected to a benzonitrile moiety at the meta position. The canonical Simplified Molecular Input Line Entry System representation is expressed as N#CC1=CC=CC(C(N2CC(N)C2)=O)=C1, providing a standardized linear notation for computational and database applications.

Table 1: Molecular Properties of this compound

The compound exhibits specific computational chemistry characteristics that influence its biological activity and chemical reactivity. The topological polar surface area of 70.12 square angstroms suggests favorable properties for membrane permeability, while the logarithm of the partition coefficient value of 0.34138 indicates moderate lipophilicity. These parameters are crucial for understanding the compound's potential pharmaceutical applications and bioavailability characteristics.

Historical Development of Azetidine-Benzonitrile Hybrid Compounds

The development of azetidine-benzonitrile hybrid compounds emerged from decades of research into four-membered nitrogen-containing heterocycles and their therapeutic potential. Historical investigations into azetidine chemistry began in the mid-20th century, when researchers recognized the unique reactivity patterns associated with the strained four-membered ring system. Early work by Taub and colleagues in the 1960s established fundamental synthetic approaches to azetidine derivatives, demonstrating their potential as pharmacologically active compounds.

The evolution of azetidine chemistry has been driven by the recognition that these compounds possess approximately 25.4 kilocalories per mole of ring strain, positioning them between the highly reactive aziridines and the more stable pyrrolidines. This intermediate stability profile has made azetidines particularly attractive for pharmaceutical applications, as they maintain sufficient reactivity for biological interactions while remaining stable enough for practical handling and formulation.

Research into benzonitrile-containing pharmaceuticals has paralleled the development of azetidine chemistry, with numerous investigations demonstrating the importance of nitrile functionality in drug design. The combination of azetidine and benzonitrile moieties represents a strategic approach to creating compounds that leverage the unique properties of both structural elements. This hybrid approach has been particularly valuable in developing compounds with enhanced selectivity and potency profiles.

Table 2: Historical Milestones in Azetidine-Benzonitrile Chemistry

The progression from simple azetidine derivatives to complex hybrid compounds like this compound reflects the sophisticated understanding that has developed regarding structure-activity relationships in heterocyclic chemistry. Modern synthetic approaches, including photocatalytic radical strategies, have significantly expanded the accessibility of these compounds, enabling more efficient preparation of densely functionalized azetidine derivatives.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research, representing a convergence of multiple significant structural motifs. The compound exemplifies the strategic incorporation of azetidine rings into pharmaceutical scaffolds, leveraging the unique properties of four-membered nitrogen-containing heterocycles to achieve desired biological activities. Research has demonstrated that azetidine-containing compounds exhibit diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities.

The significance of this compound extends beyond its individual properties to encompass its role as a versatile synthetic intermediate. The presence of both amino and carbonyl functionalities provides multiple sites for chemical modification, enabling the preparation of extensive libraries of related compounds. This structural flexibility has made this compound particularly valuable in medicinal chemistry programs focused on structure-activity relationship optimization.

Recent advances in azetidine chemistry have highlighted the importance of strain-driven reactivity in synthetic applications. The compound serves as an excellent model system for studying the balance between ring strain and stability that characterizes four-membered heterocycles. Photocatalytic synthesis methods have demonstrated the ability to access densely functionalized azetidines with high selectivity, providing new opportunities for exploring the chemical space around this scaffold.

Table 3: Research Applications of this compound

The compound's significance in heterocyclic chemistry research is further enhanced by its potential for late-stage functionalization. Studies have shown that azetidine-containing peptides and small molecules can undergo chemoselective modifications that preserve the integrity of the four-membered ring while introducing additional functional groups. This capability has proven particularly valuable in developing complex molecular architectures for pharmaceutical and materials applications.

Contemporary research has also emphasized the role of this compound in understanding proteolytic stability. Incorporation of azetidine rings into peptide structures has been shown to enhance resistance to enzymatic degradation, making these compounds attractive candidates for therapeutic applications requiring improved metabolic stability. The benzonitrile moiety contributes additional binding interactions that can enhance selectivity for specific biological targets.

Properties

IUPAC Name |

3-(3-aminoazetidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-5-8-2-1-3-9(4-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYDNWLWANTUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine Intermediate: 3-Aminoazetidine Derivatives

Azetidine rings, particularly 3-aminoazetidine derivatives, are key building blocks in the synthesis of the target compound. Preparation methods typically start from azetidine or related precursors, followed by functional group transformations.

Boc-protected 3-aminoazetidine (N-Boc-3-aminoazetidine) is a common intermediate. It is prepared by protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to facilitate further reactions without side reactions at the amine.

A representative preparation involves the following steps:

Starting with 3-hydroxyazetidine or 3-azetidinone derivatives, protection and oxidation steps are performed to yield Boc-protected azetidine intermediates.

For example, oxidation of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester using reagents like DMSO and triethylamine in dichloromethane to form 1-tert-butyloxycarbonyl-3-azetidinone, followed by further transformations.

Reduction and hydrogenation steps are used to convert protected azetidine derivatives into aminoazetidines, often using palladium on carbon under hydrogen atmosphere.

Coupling reactions to introduce functional groups on the azetidine ring can be performed using carbodiimide-mediated amide bond formation. For instance, using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBT) in dichloromethane at room temperature allows for efficient coupling of azetidine amines with carboxylic acids.

Preparation of the Benzonitrile Moiety

The benzonitrile part of the molecule is typically prepared via conversion of substituted benzoic acids or benzoyl chlorides to benzonitriles.

Classical methods include:

Alternative methods involve:

These methods provide high yields of benzonitriles, which can then be functionalized or coupled with azetidine intermediates.

Coupling of Azetidine and Benzonitrile Units to Form 3-(3-Aminoazetidine-1-carbonyl)benzonitrile

The final step involves forming an amide bond between the carboxyl group on the benzonitrile derivative and the amino group on the azetidine ring.

Amide bond formation is typically achieved via carbodiimide coupling agents such as EDCI, in the presence of additives like HOBT to suppress side reactions and improve yields.

A representative procedure includes:

Charging a reaction vessel with the benzonitrile carboxylic acid, N-Boc-3-aminoazetidine, triethylamine, and HOBT in dichloromethane at 20 °C.

Adding EDCI portionwise over time to drive the coupling reaction.

Stirring the reaction mixture for extended periods (up to 30 hours) to ensure completion.

Workup involving washes with saturated sodium bicarbonate solution to remove acidic impurities and isolation of the product.

This method achieves high yields (up to 94%) and high purity of the coupled product.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminoazetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3-Aminoazetidine-1-carbonyl)benzonitrile is C₁₁H₁₁N₃O. Its structure features a benzonitrile moiety linked to an aminoazetidine group, which contributes to its biological activity and reactivity. Understanding these properties is crucial for its application in drug development and other chemical processes.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structure allows for interaction with various biological targets, making it a candidate for developing drugs aimed at treating diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, suggesting its role in the development of new anticancer therapies. For instance, modifications to the aminoazetidine component have led to enhanced potency against tumor cells, highlighting the importance of structural optimization in drug design.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitution and cyclization—makes it valuable in synthetic pathways.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Amino derivatives |

| Cyclization | Heat or catalyst | Heterocyclic compounds |

| Reduction | Hydrogenation | Aminoazetidine derivatives |

Material Science

In material science, this compound has potential applications in developing polymers and coatings with specific functionalities. Its structural attributes can enhance the properties of materials, such as thermal stability and mechanical strength.

Case Study: Polymer Development

Recent studies have explored incorporating this compound into polymer matrices to improve their thermal and mechanical properties. The resulting materials demonstrate increased resistance to degradation under high temperatures, making them suitable for applications in aerospace and automotive industries.

Biological Activities

The biological activities of this compound have been a focus of research due to its potential therapeutic effects. Studies have shown that it can act as an inhibitor for certain enzymes involved in disease processes.

Table: Biological Activities of this compound

| Activity Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | Kinases | Reduced cell proliferation |

| Antimicrobial Activity | Bacterial strains | Inhibition of growth |

Mechanism of Action

The mechanism of action of 3-(3-Aminoazetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their functions . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

The aminoazetidine carbonyl group in the target compound likely enhances receptor binding compared to simpler benzonitriles (e.g., 3-(aminomethyl)benzonitrile) by providing both hydrogen-bond donors (amine) and acceptors (carbonyl). This is analogous to 5FB’s thiazolidinedione interactions but with a smaller, more rigid scaffold .

Biological Activity

3-(3-Aminoazetidine-1-carbonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to modulate signaling pathways, which can lead to therapeutic effects in different disease models.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that compounds with azetidine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, azetidine derivatives have been linked to the inhibition of tumor growth through apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, contributing to its potential as a lead compound in antibiotic development.

-

Neuroprotective Effects :

- Research indicates that azetidine derivatives can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of azetidine derivatives, including this compound, against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a screening for novel antimicrobial agents, this compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of azetidine compounds to enhance their biological activity. The following table summarizes key findings from recent literature:

Q & A

Q. What are the implications of the compound’s solid-state vs. solution-phase behavior for formulation studies?

- Methodology :

- Perform X-ray crystallography to determine crystal packing (e.g., π-π stacking of benzonitrile).

- Compare solubility in DMSO (≥50 mg/mL) vs. aqueous buffers (<0.1 mg/mL).

- Data : Amorphous dispersions improve bioavailability by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.